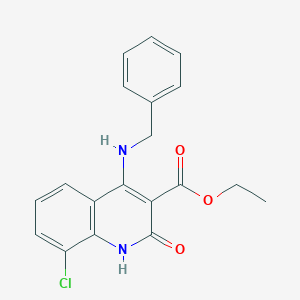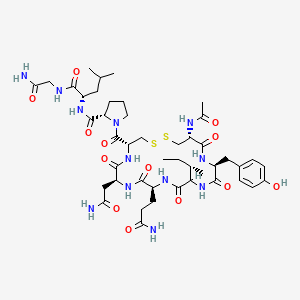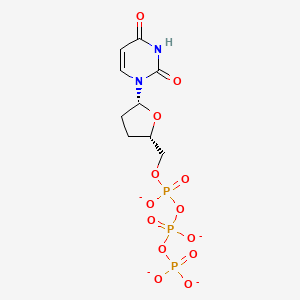
Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a modified nucleotide that plays a significant role in various biochemical processes. It is a derivative of uridine triphosphate, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms, making it a dideoxynucleotide. This modification imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the Triphosphate Moiety: The protected uridine is then reacted with phosphorus oxychloride and a suitable base to form the triphosphate moiety.
Deprotection: The protecting groups are removed to yield the final product, uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
化学反応の分析
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.
Hydrolysis: It can be hydrolyzed to yield uridine and inorganic phosphate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, with water acting as the nucleophile.
Major Products
Uridine: The hydrolysis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- yields uridine as one of the major products.
Inorganic Phosphate: Another product of hydrolysis is inorganic phosphate.
科学的研究の応用
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is used in studies involving nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
作用機序
The mechanism of action of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into nucleic acids. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during nucleic acid synthesis. This property is exploited in antiviral and anticancer therapies to inhibit the replication of viral and cancerous cells.
類似化合物との比較
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate): Similar in structure but lacks the dideoxy modification.
Cytidine 5’-(tetrahydrogen triphosphate): Another nucleotide with a similar triphosphate moiety but contains cytosine instead of uracil.
Thymidine 5’-(tetrahydrogen triphosphate): Contains thymine and is used in DNA synthesis.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its dideoxy modification, which imparts chain-terminating properties. This makes it particularly useful in therapeutic applications where inhibition of nucleic acid synthesis is desired.
特性
分子式 |
C9H11N2O13P3-4 |
|---|---|
分子量 |
448.11 g/mol |
IUPAC名 |
[[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/p-4/t6-,8+/m0/s1 |
InChIキー |
OTXOHOIOFJSIFX-POYBYMJQSA-J |
異性体SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O |
正規SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



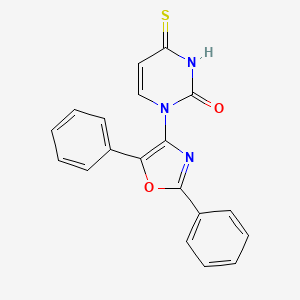
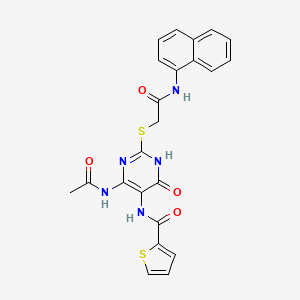
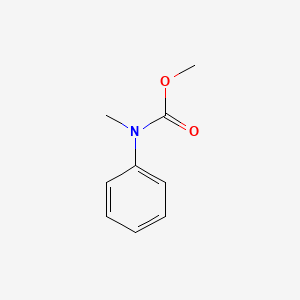
![N'-[(E)-(2-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B14111461.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14111462.png)
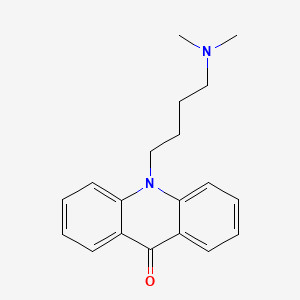
![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14111488.png)
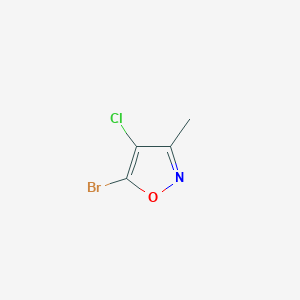
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)
